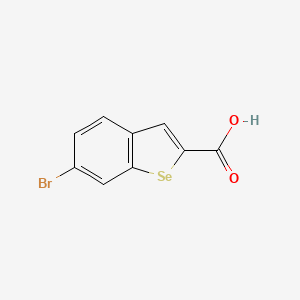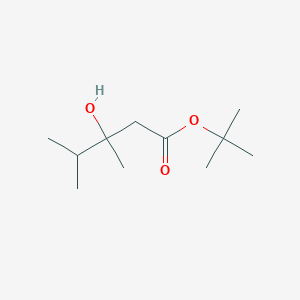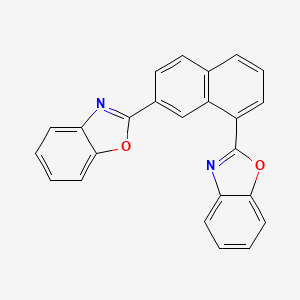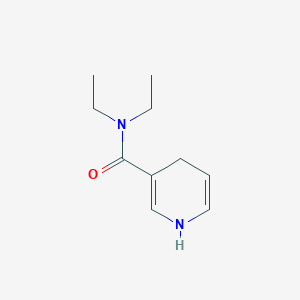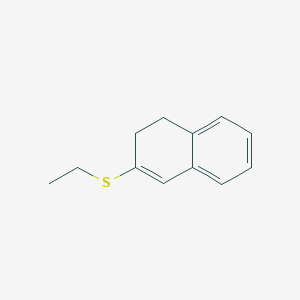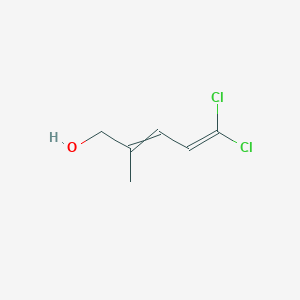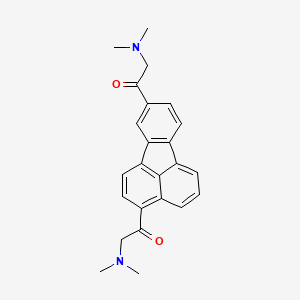
(2S)-2,6-bis(dimethylamino)hexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2,6-bis(dimethylamino)hexan-1-ol is a chiral organic compound that features two dimethylamino groups and a hydroxyl group attached to a hexane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,6-bis(dimethylamino)hexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with a suitable hexane derivative.
Functional Group Introduction: Dimethylamino groups are introduced through nucleophilic substitution reactions.
Chirality Induction: The stereochemistry is controlled using chiral catalysts or starting materials.
Hydroxyl Group Addition: The hydroxyl group is introduced via reduction or hydrolysis reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform reaction conditions.
Catalysts: Employing efficient catalysts to enhance reaction rates and selectivity.
Purification: Using distillation, crystallization, or chromatography techniques to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2,6-bis(dimethylamino)hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
(2S)-2,6-bis(dimethylamino)hexan-1-ol is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology
In biological research, this compound may be used as a reagent or intermediate in the synthesis of biologically active molecules.
Medicine
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism by which (2S)-2,6-bis(dimethylamino)hexan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino groups may participate in hydrogen bonding or electrostatic interactions, while the hydroxyl group can form hydrogen bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2,6-bis(dimethylamino)hexan-1-ol: The enantiomer of the compound with similar properties but different stereochemistry.
2,6-bis(dimethylamino)hexane: Lacks the hydroxyl group, leading to different reactivity and applications.
2,6-bis(diethylamino)hexan-1-ol: Contains ethyl groups instead of methyl groups, affecting its chemical behavior.
Eigenschaften
CAS-Nummer |
64584-90-3 |
|---|---|
Molekularformel |
C10H24N2O |
Molekulargewicht |
188.31 g/mol |
IUPAC-Name |
(2S)-2,6-bis(dimethylamino)hexan-1-ol |
InChI |
InChI=1S/C10H24N2O/c1-11(2)8-6-5-7-10(9-13)12(3)4/h10,13H,5-9H2,1-4H3/t10-/m0/s1 |
InChI-Schlüssel |
BVUIVMWWIAQOJP-JTQLQIEISA-N |
Isomerische SMILES |
CN(C)CCCC[C@@H](CO)N(C)C |
Kanonische SMILES |
CN(C)CCCCC(CO)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



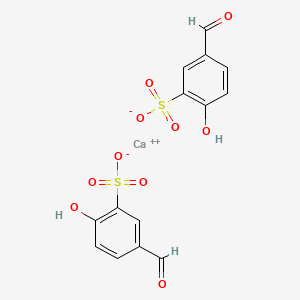
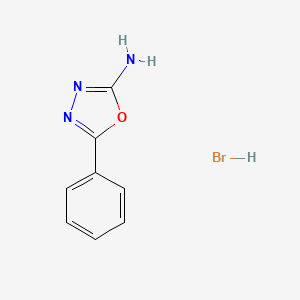
![Methyl 7H-benzo[c]fluorene-7-carboxylate](/img/structure/B14488839.png)

